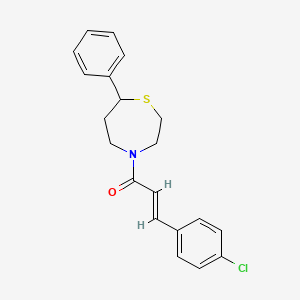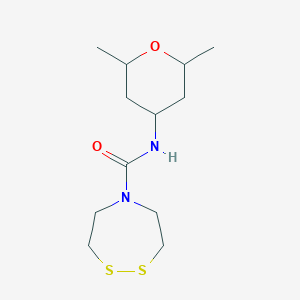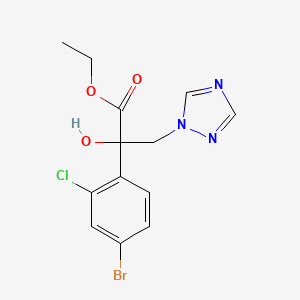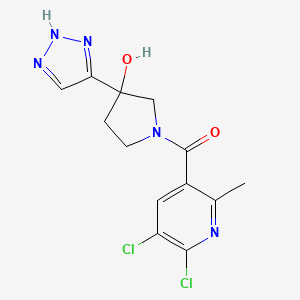![molecular formula C20H18N2O3S B2571803 2-(3,4-dimetoxi-fenil)-9-metil-3H-cromeno[2,3-d]pirimidin-4(5H)-tiona CAS No. 866842-95-7](/img/structure/B2571803.png)
2-(3,4-dimetoxi-fenil)-9-metil-3H-cromeno[2,3-d]pirimidin-4(5H)-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, also known as DMPT, is a chemical compound that has been the subject of research in various scientific fields. DMPT is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring.
Aplicaciones Científicas De Investigación
- La parte piridopirimidina se encuentra en fármacos relevantes y se ha estudiado para nuevas terapias .
- Las piridopirimidinas exhiben diversas actividades biológicas. Aquí hay algunas aplicaciones notables:
- Dilmapimod: Muestra actividad potencial contra la artritis reumatoide .
- 4-{2-[2-(3,4-dimetoxi-fenil)-vinil]-6-etil-4-oxo-5-fenil-4H-pirimidin-1-Il}benzosulfamida: Se supone que tiene alta eficacia terapéutica y baja toxicidad sistémica en la encefalopatía traumática crónica .
- Nuevos Derivados de Pirimido[5,4-e][1,2,4]triazolo[1,5-c]pirimidina: Activos contra líneas celulares de carcinoma de pulmón humano (A549) .
- Nuevo Derivado de Pirazolina Sintetizado: Investigado por su potencial neurotóxico y efectos conductuales .
Introducción a las Piridopirimidinas y su Andamiaje
Actividad Biológica y Potencial Terapéutico
¡Siéntase libre de explorar estos compuestos más a fondo en el contexto de áreas de investigación específicas o objetivos terapéuticos! Si necesita más información o tiene preguntas adicionales, no dude en preguntar. 😊
Mecanismo De Acción
Target of action
The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are used on several therapeutic targets .
Biochemical pathways
Pyridopyrimidines can affect a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction, protein synthesis, cell division, and other cellular processes .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of action
Pyridopyrimidines can have a variety of effects, depending on their specific targets and mode of action .
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity and leading to a decrease in tetrahydrofolate levels. This interaction is crucial for its potential use as an anticancer agent, as rapidly dividing cancer cells require high levels of tetrahydrofolate for DNA replication .
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione on various cell types and cellular processes have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the levels of reactive oxygen species . Additionally, it affects cell signaling pathways such as the ERK (extracellular signal-regulated kinase) pathway, leading to the downregulation of ERK2 protein and inhibition of ERK phosphorylation . These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and reducing tetrahydrofolate levels . This inhibition leads to a decrease in DNA synthesis and repair, ultimately resulting in cell death. Additionally, the compound induces oxidative stress by increasing the levels of reactive oxygen species, which further contributes to its cytotoxic effects . The compound also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and activity of the compound can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which the toxic effects outweigh the therapeutic benefits . These findings highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for its metabolism . The effects of the compound on metabolic flux and metabolite levels are still being studied, but preliminary findings suggest that it can alter the levels of key metabolites involved in cell proliferation and survival .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the localization and accumulation of the compound in target tissues .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic pathways . In the nucleus, it can bind to DNA and affect gene expression . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the biological activity and therapeutic potential of the compound .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-5-4-6-12-9-14-19(25-17(11)12)21-18(22-20(14)26)13-7-8-15(23-2)16(10-13)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYFCFDORREDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)
![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)
![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)

